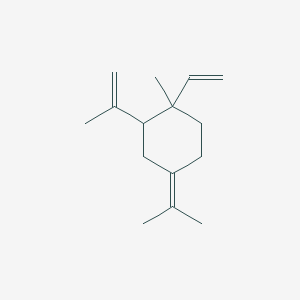
gamma-Elemene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Elemene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various plants and is known for its potential medicinal properties. The molecular formula of this compound is C15H24, and it has a molecular weight of 204.3511 g/mol . This compound is one of the four isomers of Elemene, the others being alpha-Elemene, beta-Elemene, and delta-Elemene .
Preparation Methods
Gamma-Elemene can be synthesized through several methods. One of the common synthetic routes involves the use of commercially available verbenone as a starting material. The synthesis involves an intermolecular aldol reaction followed by acetylation to form a key intermediate. This intermediate can then be transformed into this compound through base-promoted cyclization in different solvents . Industrial production methods often involve the extraction of this compound from natural sources such as zedoary oil, which contains about 2% this compound .
Chemical Reactions Analysis
Gamma-Elemene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
Gamma-Elemene has been extensively studied for its potential applications in various fields. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology and medicine, this compound has shown promise as an anti-cancer agent. It has been found to reverse drug resistance in tumor cells and sensitize them to chemotherapy . Additionally, this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases . In the industry, this compound is used in the production of fragrances and as a flavoring agent due to its pleasant aroma .
Mechanism of Action
The mechanism of action of gamma-Elemene involves multiple molecular targets and pathways. It exerts its effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . This compound also inhibits the efflux of ATP binding cassette subfamily B member 1 (ABCB1) transporter, reducing drug resistance in tumor cells . Additionally, it regulates the expression of key genes and proteins involved in various signaling pathways, such as STAT3, EGFR, and BCL2L1 .
Comparison with Similar Compounds
Gamma-Elemene is one of the four isomers of Elemene, the others being alpha-Elemene, beta-Elemene, and delta-Elemene . While all these isomers share a similar molecular structure, they differ in their spatial arrangement and biological activities. Beta-Elemene, for example, has been widely studied for its anti-cancer properties and is used in clinical settings in China . Alpha-Elemene and delta-Elemene also have unique properties and applications, but this compound stands out due to its potent anti-cancer activity and ability to reverse drug resistance in tumor cells .
Properties
CAS No. |
3242-08-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3 |
InChI Key |
BQSLMQNYHVFRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


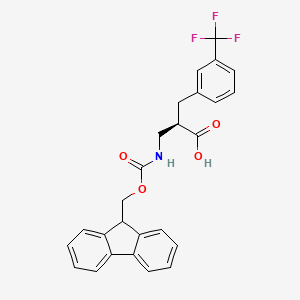
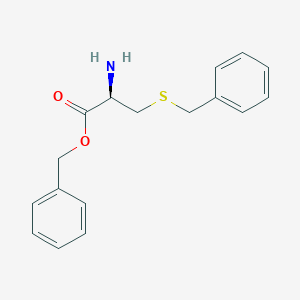
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)
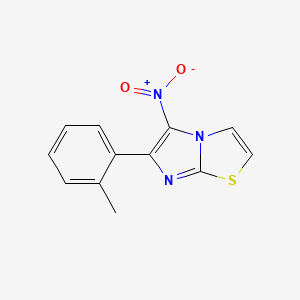
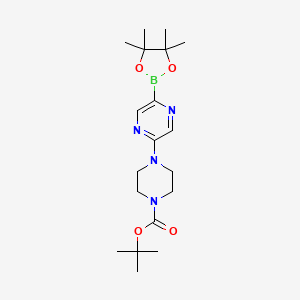
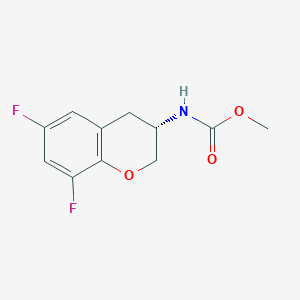
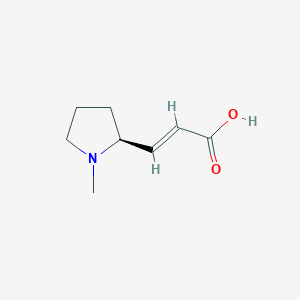

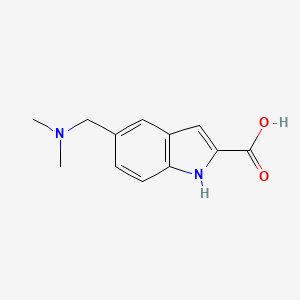
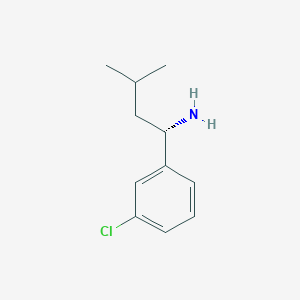
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)

